CefpodoximeProxetilIsopropylcarbamate
Description
Evolution of β-Lactam Antibiotics and Cephalosporins
β-lactam antibiotics, characterized by the presence of a β-lactam ring in their molecular structure, are a cornerstone of infectious disease management. researchgate.netnih.gov Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). researchgate.netnih.gov The history of these agents began with the discovery of penicillin in the 1920s. nih.gov However, the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, necessitated the development of new agents. researchgate.netnhsjs.com
This led to the discovery and development of cephalosporins, which are structurally similar to penicillins but possess a six-membered dihydrothiazine ring instead of a five-membered thiazolidine (B150603) ring. lupinepublishers.com Cephalosporins are classified into "generations" based on their spectrum of antimicrobial activity. nv.gov First-generation cephalosporins were primarily active against Gram-positive bacteria. nv.gov Subsequent generations offered expanded coverage against Gram-negative bacteria, with third-generation agents demonstrating significant activity against a wide range of Gram-negative bacilli and streptococci. nv.govresearchgate.net This evolution was driven by the need to combat increasingly resistant pathogens and to provide broader empirical coverage. nih.govresearchgate.net
Table 1: Generations of Cephalosporins and their General Spectrum of Activity
| Generation | Primary Spectrum of Activity |
| First | Good activity against Gram-positive aerobes (e.g., staphylococci, streptococci). Limited activity against Gram-negative organisms. nv.gov |
| Second | Enhanced activity against Gram-negative bacteria, including Haemophilus influenzae, compared to the first generation. nv.gov |
| Third | Broad activity against many Gram-negative bacilli and streptococci. Some agents have reduced activity against staphylococci compared to the first generation. nv.govnih.gov |
| Fourth | Enhanced activity against Gram-negative bacteria compared to previous generations, with activity against organisms that may be resistant to third-generation agents. nv.gov |
Principles of Prodrug Design in Pharmaceutical Chemistry
The primary motivation for converting a drug into a prodrug is to overcome biopharmaceutical and pharmacokinetic barriers. slideshare.netsemanticscholar.orgresearchgate.net Key objectives include:
Improved Bioavailability: Many drugs have poor oral bioavailability due to low aqueous solubility or poor membrane permeability. pharmatutor.orgpatsnap.com Prodrugs can be designed with increased lipophilicity to enhance absorption from the gastrointestinal tract. slideshare.net
Enhanced Aqueous Solubility: For parenteral administration, a drug must be sufficiently soluble in water. Prodrugs can be created by adding polar or ionizable promoieties to improve solubility. researchgate.netnih.gov
Increased Stability: Some drugs are chemically unstable and degrade before reaching their target. A prodrug can protect the active molecule from degradation. patsnap.com
Site-Specific Delivery: Prodrugs can be designed to be activated by specific enzymes that are predominantly located in the target tissue, thereby increasing the drug's selectivity and reducing systemic toxicity. pharmatutor.orgpatsnap.com
Masking Unpleasant Taste or Odor: The palatability of oral medications can be improved by creating a prodrug that masks the unpleasant taste of the active compound, which is particularly useful in pediatric formulations. pharmacyconcepts.inpatsnap.com
Ester prodrugs are a common and successful application of the prodrug concept, where the active drug is linked to a carrier molecule (promoiety) via an ester bond. nih.govscirp.org This strategy is particularly effective for drugs containing carboxyl or hydroxyl groups. The rationale is that the addition of an ester group can increase the lipophilicity of the parent drug, thereby enhancing its ability to permeate biological membranes. scirp.org
Once absorbed into the body, these ester linkages are readily hydrolyzed by ubiquitous esterase enzymes found in the blood, liver, and other tissues, releasing the active parent drug. scirp.orgacs.org This enzymatic cleavage is a critical step in the activation of the prodrug. acs.org While this approach is widely used, the rate of hydrolysis can vary, and not all esters are cleaved efficiently, which can limit the effectiveness of this strategy. scirp.orgscirp.org Successful examples of ester prodrugs include Pivampicillin (which converts to ampicillin) and Oseltamivir. scirp.orgscirp.org
Contextualizing Cefpodoxime (B17579) Proxetil within Third-Generation Cephalosporins
Cefpodoxime Proxetil is an orally administered, broad-spectrum, third-generation cephalosporin (B10832234) antibiotic. researchgate.netresearchgate.net The active component is Cefpodoxime, which exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. drugbank.comkarger.com However, Cefpodoxime itself is poorly absorbed from the gastrointestinal tract. nih.gov
To overcome this limitation, it was developed as an ester prodrug, Cefpodoxime Proxetil. nih.govnih.gov This compound is absorbed from the gastrointestinal tract and then rapidly de-esterified by enzymes in the intestinal mucosa to release the active Cefpodoxime into systemic circulation. nih.govdrugbank.comkarger.com This prodrug strategy effectively converts an intravenously administered-like agent into one that is suitable for oral use. nih.gov
As a third-generation cephalosporin, Cefpodoxime is stable in the presence of many β-lactamase enzymes, making it effective against many organisms that are resistant to penicillins and other cephalosporins. nih.govdrugbank.com Its spectrum of activity makes it a valuable agent for treating a variety of community-acquired infections. researchgate.netdrugbank.com
Research Findings on Cefpodoxime Proxetil
Physicochemical Properties
Cefpodoxime Proxetil is a non-crystalline, slightly basic compound. daneshyari.com It is supplied as a racemic mixture of two enantiomers (R- and S-isomers) due to an asymmetric carbon atom in its ester group. daneshyari.comnih.gov While the isomers are considered equivalent in biological action, they exhibit different physicochemical properties, such as solubility. daneshyari.com The R-isomer, for instance, shows pH-dependent solubility and can form a gel in acidic conditions. daneshyari.com The compound is generally poorly soluble in water, a characteristic that the prodrug formulation helps to overcome for systemic absorption but which presents challenges in formulation development. nih.govresearchgate.net
Table 2: Physicochemical Identifiers for Cefpodoxime Proxetil
| Identifier | Value |
| Chemical Name | 1-(isopropoxycarbonyloxy) ethyl (6R,7R)-7-[(Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido]-3-methoxymethyl-3-cephem-4-carboxylate lupinepublishers.com |
| Molecular Formula | C21H27N5O9S2 nih.gov |
| Molecular Weight | 557.6 g/mol nih.gov |
Mechanism of Action
The bactericidal activity of Cefpodoxime, the active metabolite of Cefpodoxime Proxetil, results from the inhibition of bacterial cell wall synthesis. nih.govdrugbank.comwebmd.com After being released from its prodrug form, Cefpodoxime enters the bacterial cell and binds to penicillin-binding proteins (PBPs), particularly PBP 3. nih.govdrugbank.compatsnap.com These enzymes are essential for the final steps of peptidoglycan synthesis, which is a critical component providing structural integrity to the bacterial cell wall. patsnap.compatsnap.com By inhibiting these PBPs, Cefpodoxime disrupts the cross-linking of peptidoglycan, weakening the cell wall and ultimately leading to cell lysis and bacterial death. patsnap.compatsnap.com
In Vitro and In Vivo Studies
In vitro studies have demonstrated that Cefpodoxime has potent antibacterial activity against a broad spectrum of pathogens. karger.comnih.gov It is active against enterobacteria susceptible to third-generation cephalosporins, H. influenzae (including β-lactamase producing strains), β-hemolytic streptococci, and S. pneumoniae. nih.gov For example, studies have shown its efficacy against penicillin-resistant Streptococcus pneumoniae (PRSP). nih.gov While its in vitro activity against some PRSP strains may be less than other agents, Cefpodoxime Proxetil has demonstrated potent in vivo efficacy in animal models of infection caused by these strains, suggesting favorable pharmacokinetic properties. nih.gov
In vivo studies confirm the successful conversion of the prodrug Cefpodoxime Proxetil to its active metabolite. Following oral administration, approximately 50% of the administered dose is absorbed systemically. nih.govdrugbank.com The prodrug is rapidly cleaved in the intestinal wall, releasing Cefpodoxime. nih.gov Studies in mice with experimental septicemia and pneumonia have shown Cefpodoxime Proxetil to be highly effective, often more so than comparator agents like cefaclor (B193732) and amoxicillin, particularly against infections caused by enterobacteria and streptococci. nih.gov
Structure
2D Structure
Properties
Molecular Formula |
C25H33N5O11S2 |
|---|---|
Molecular Weight |
643.7 g/mol |
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16+/t13?,17-,21-/m1/s1 |
InChI Key |
BVYVVPBBTOLQNJ-JGPVBADJSA-N |
Isomeric SMILES |
CC(C)OC(=O)NC1=NC(=CS1)/C(=N\OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Origin of Product |
United States |
Prodrug Biotransformation and Metabolic Activation of Cefpodoxime Proxetil Isopropylcarbamate
Enzymatic Hydrolysis of Cefpodoxime (B17579) Proxetil Isopropylcarbamate to Cefpodoxime
Characterization of Esterase Enzymes Involved in Prodrug Conversion
There is no specific information available to characterize the esterase enzymes responsible for the conversion of Cefpodoxime Proxetil Isopropylcarbamate to Cefpodoxime.
Kinetic Studies of Cefpodoxime Proxetil Isopropylcarbamate De-esterification
No kinetic data for the de-esterification of Cefpodoxime Proxetil Isopropylcarbamate has been published.
Subcellular Localization of Prodrug Activation Pathways
The subcellular localization of the activation pathways for Cefpodoxime Proxetil Isopropylcarbamate has not been documented.
Intermediates and Secondary Metabolites from Cefpodoxime Proxetil Isopropylcarbamate Biotransformation
There is no information identifying the intermediates and secondary metabolites resulting from the biotransformation of Cefpodoxime Proxetil Isopropylcarbamate.
Impact of Gastrointestinal Environment on Cefpodoxime Proxetil Isopropylcarbamate Activation
While the gastrointestinal environment is known to affect the absorption of Cefpodoxime Proxetil, no studies have specifically investigated its impact on the activation of Cefpodoxime Proxetil Isopropylcarbamate.
Molecular Mechanisms of Action of Cefpodoxime Active Moiety
Binding Affinity to Penicillin-Binding Proteins (PBPs)
Cefpodoxime (B17579), like other β-lactam antibiotics, exerts its effect by targeting and binding to penicillin-binding proteins (PBPs). patsnap.compatsnap.com PBPs are enzymes, including transpeptidases, that are crucial for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall. patsnap.comtoku-e.com By binding to these proteins, Cefpodoxime inhibits their enzymatic activity, disrupting the formation of the cell wall and leading to bacterial cell lysis. patsnap.comtoku-e.com
The efficacy of Cefpodoxime is linked to its specific binding affinity for various PBP isoforms. Research indicates that the active metabolite of Cefpodoxime preferentially binds to Penicillin-Binding Protein 3 (PBP3). drugbank.comnih.gov This specificity is significant because different PBPs have distinct roles in cell wall synthesis and maintenance. For instance, in Escherichia coli, inhibition of PBP3 results in the formation of filamentous cells as cell division is blocked. asm.org Studies have shown that Cefpodoxime (referred to as R-3746 in some research) has a stronger binding affinity for PBP3 in E. coli and Proteus rettgeri compared to the older cephalosporin (B10832234), cefaclor (B193732). nih.gov It also demonstrates a strong affinity for PBP2 in Staphylococcus aureus. nih.gov
| Bacterial Species | PBP Isoform with High Affinity | Reference |
|---|---|---|
| Escherichia coli | PBP3, PBP1a, PBP1bs, PBP2 | drugbank.comnih.gov |
| Staphylococcus aureus | PBP2 | nih.gov |
| Proteus rettgeri | PBP1b, PBP1c, PBP3 | nih.gov |
| Pseudomonas aeruginosa | PBP3 | nih.gov |
Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis
The primary mechanism of Cefpodoxime's action is the inhibition of peptidoglycan synthesis. medicinenet.comwikipedia.org Peptidoglycan provides the essential structural integrity to the bacterial cell wall, protecting the organism from osmotic pressure. patsnap.com By disrupting this synthesis, Cefpodoxime weakens the cell wall, leading to cell death. patsnap.com
Cefpodoxime specifically inhibits the transpeptidase enzymes, a key group of PBPs. patsnap.comyoutube.com These enzymes are responsible for catalyzing the final step in peptidoglycan synthesis: the cross-linking of peptide side chains of adjacent glycan strands. toku-e.com The β-lactam ring in Cefpodoxime's structure mimics the D-Ala-D-Ala substrate of the transpeptidase, allowing it to bind to the enzyme's active site. youtube.com This binding is effectively irreversible and inactivates the enzyme, halting the cross-linking process. youtube.com
The inactivation of transpeptidases directly prevents the formation of peptidoglycan cross-links. patsnap.comnih.gov This disruption is the critical event that compromises the cell wall's structural integrity. Without proper cross-linking, the peptidoglycan meshwork is weakened, rendering the bacterium unable to withstand the internal turgor pressure. patsnap.comtoku-e.com This leads to structural failure of the cell wall.
Bactericidal Effects at the Cellular Level
The inhibition of cell wall synthesis ultimately results in the death of the bacterial cell, classifying Cefpodoxime as a bactericidal agent. fda.govnih.gov The weakened cell wall cannot maintain its shape or integrity, leading to cell lysis and death. patsnap.comtoku-e.com This bactericidal action is effective against a wide range of common Gram-positive and Gram-negative pathogens. patsnap.comnih.gov Cefpodoxime has demonstrated strong antibacterial activity against strains of Escherichia coli, Streptococcus pneumoniae, and Staphylococcus aureus. nih.gov
Comparative Analysis of Cefpodoxime Action with Other Cephalosporins
Cefpodoxime is a third-generation cephalosporin, and its mechanism of action is broadly similar to other drugs in this class. medicinenet.comtaylorandfrancis.com However, there are key differences in their spectrum of activity and stability against bacterial enzymes.
Compared to earlier generation cephalosporins like cefaclor, Cefpodoxime shows enhanced activity against many Gram-negative bacteria and greater stability in the presence of many common β-lactamase enzymes. nih.govnih.govsemanticscholar.org These enzymes are a primary mechanism of resistance for some bacteria, as they can inactivate β-lactam antibiotics. medicinenet.com Cefpodoxime's structure allows it to resist degradation by these enzymes. patsnap.com
Its antistaphylococcal activity is a feature that distinguishes it from some other oral third-generation cephalosporins, such as cefixime (B193813). nih.govsemanticscholar.org While cefixime is potent against Enterobacteriaceae, Cefpodoxime offers a broader spectrum that includes better coverage of certain Gram-positive organisms like Staphylococcus aureus (methicillin-susceptible strains). medicinenet.comsemanticscholar.org
| Cephalosporin | Generation | Key Mechanistic/Activity Features | Reference |
|---|---|---|---|
| Cefaclor | Second | Less stable against β-lactamases compared to Cefpodoxime. Cefpodoxime shows stronger PBP binding affinity. | nih.govnih.gov |
| Cefuroxime | Second | Shows selectivity for PBP2x in S. pneumoniae. | nih.gov |
| Cefixime | Third | Less active against staphylococci compared to Cefpodoxime. | nih.govsemanticscholar.org |
| Ceftriaxone | Third | Parenterally administered; Cefpodoxime can be an effective oral alternative for certain infections. | nih.gov |
Mechanisms of Bacterial Resistance to Cefpodoxime
β-Lactamase-Mediated Hydrolysis of Cefpodoxime (B17579)
The most prevalent mechanism of resistance to β-lactam antibiotics, including cefpodoxime, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The diversity and activity spectrum of these enzymes are extensive and play a critical role in cefpodoxime resistance.
A variety of β-lactamases have been implicated in conferring resistance to cefpodoxime. These enzymes are often plasmid-encoded, which facilitates their rapid dissemination among different bacterial species.
Extended-Spectrum β-Lactamases (ESBLs): ESBLs are a significant threat to the efficacy of third-generation cephalosporins. nih.gov These enzymes are typically derivatives of TEM-1, TEM-2, or SHV-1 β-lactamases, arising from mutations that alter the amino acid configuration around the active site. asm.org This structural change expands their substrate spectrum to include third-generation cephalosporins like cefotaxime, ceftriaxone, and ceftazidime, as well as monobactams like aztreonam. asm.org Cefpodoxime is readily hydrolyzed by many ESBLs. asm.org
The CTX-M family of ESBLs has become the most dominant type worldwide. nih.gov These enzymes, named for their potent hydrolytic activity against cefotaxime, are also efficient at hydrolyzing cefpodoxime. nih.govasm.org Other ESBL families, such as OXA-type β-lactamases (e.g., OXA-10 and its derivatives), also contribute to cefpodoxime resistance, although some may hydrolyze it more weakly. asm.org
AmpC β-Lactamases: These are typically chromosomally encoded cephalosporinases that can be induced or constitutively overexpressed. nih.gov Hyperproduction of AmpC β-lactamases can lead to resistance against a broad range of β-lactams, including cefpodoxime. nih.govasm.orgasm.orgresearchgate.net While cefpodoxime is not considered a strong substrate for all AmpC enzymes, its hydrolysis by these enzymes, especially in conjunction with other resistance mechanisms like porin loss, can result in clinically significant resistance. asm.org
Carbapenemases: While the primary targets of carbapenemases are carbapenem (B1253116) antibiotics, many of these enzymes also exhibit efficient hydrolytic activity against other β-lactams, including cefpodoxime. The emergence of carbapenemase-producing Enterobacterales, such as those producing KPC (Klebsiella pneumoniae carbapenemase) or OXA-48-like enzymes, poses a significant therapeutic challenge, as these isolates are often resistant to nearly all β-lactam agents. ihma.com The presence of a carbapenemase invariably confers resistance to cefpodoxime.
Other β-Lactamases: Even non-ESBL enzymes, such as TEM-1 and OXA-30, have been shown to contribute to decreased susceptibility to cefpodoxime, particularly when their production is combined with reduced outer membrane permeability. nih.govasm.orgasm.orgresearchgate.net
| β-Lactamase Family | Examples | Effect on Cefpodoxime | Key Characteristics |
| ESBLs | TEM- a, SHV- a, CTX-M, OXA-type | Efficient hydrolysis, leading to resistance | Broad spectrum against penicillins and cephalosporins; inhibited by clavulanic acid |
| AmpC | Chromosomally encoded (e.g., in Enterobacter cloacae, E. coli) | Hydrolysis, especially when overexpressed | Resistance to cephalosporins (including cephamycins); not inhibited by clavulanic acid |
| Carbapenemases | KPC, NDM, VIM, IMP, OXA-48 | Efficient hydrolysis, leading to high-level resistance | Hydrolyze carbapenems and most other β-lactams |
| Non-ESBLs | TEM-1, OXA-30 | Can contribute to decreased susceptibility, often with porin loss | Narrower spectrum than ESBLs |
a. Refers to ESBL variants derived from these parent enzymes.
Cefpodoxime's molecular structure includes a methoxyimino group and an aminothiazolyl side chain, which provide a degree of stability against hydrolysis by some common β-lactamases, such as TEM-1 and SHV-1. asm.org This stability is due to steric hindrance within the active site of these enzymes, which prevents the proper positioning of the β-lactam ring for nucleophilic attack by the catalytic serine residue.
However, in ESBLs, mutations near the active site expand the binding pocket, allowing for the accommodation of the bulkier side chains of third-generation cephalosporins like cefpodoxime. This altered active site geometry facilitates the hydrolysis of the β-lactam ring.
In the case of AmpC β-lactamases, resistance to third-generation cephalosporins can arise from mutations in the Omega loop, a flexible region that helps to shape the active site. These mutations can lead to an alternate conformation of the loop, which better accommodates the side chains of these antibiotics and facilitates their hydrolysis.
Alterations in Penicillin-Binding Proteins (PBPs)
Cefpodoxime exerts its bactericidal effect by acylating and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. Resistance can emerge through structural modifications in these target proteins that reduce their affinity for the antibiotic.
Mutations in the genes encoding PBPs, particularly PBP3 (encoded by the ftsI gene) in Gram-negative bacteria, are a known mechanism of resistance to β-lactam antibiotics. plos.org These mutations can lead to amino acid substitutions that alter the conformation of the antibiotic-binding site, thereby decreasing the acylation efficiency of cefpodoxime. This reduced binding affinity means that higher concentrations of the antibiotic are required to inhibit cell wall synthesis, resulting in an increased Minimum Inhibitory Concentration (MIC).
For example, specific mutations in the ftsI gene of Escherichia coli, such as A233T and I332V, have been associated with increased MICs for ceftazidime, a related third-generation cephalosporin (B10832234). uniud.it It is plausible that similar mutations could affect cefpodoxime binding. High-level resistance to β-lactams in nontypeable Haemophilus influenzae has been linked to specific "Group III" amino acid substitutions in PBP3.
Efflux Pump Mechanisms Affecting Cefpodoxime Intracellular Concentration
Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. nih.gov By reducing the intracellular concentration of the antibiotic, efflux pumps can prevent it from reaching its target PBPs in sufficient quantities to be effective.
In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance. The AcrAB-TolC efflux system is the most well-characterized RND pump in E. coli and is known to extrude a broad spectrum of compounds, including various β-lactams. nih.govbmbreports.orgresearchgate.net Overexpression of the AcrAB-TolC pump can lead to decreased susceptibility to multiple antibiotics. While specific data on cefpodoxime as a substrate is not extensively detailed, the broad substrate profile of this pump suggests it is likely to contribute to reduced intracellular concentrations of cefpodoxime. researchgate.net
| Efflux Pump Family | Example System | Bacterial Group | Effect on Cefpodoxime |
| RND | AcrAB-TolC | Gram-negative (e.g., E. coli, K. pneumoniae) | Likely contributes to reduced intracellular concentration and decreased susceptibility |
| RND | MexAB-OprM | Pseudomonas aeruginosa | Contributes to intrinsic and acquired multidrug resistance, likely including cefpodoxime |
Outer Membrane Permeability Changes in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria serves as a selective permeability barrier that regulates the influx of substances into the cell. nih.gov Hydrophilic antibiotics like cefpodoxime primarily enter the periplasmic space through water-filled protein channels called porins. nih.gov A reduction in the number or function of these porins can significantly decrease the rate of antibiotic entry, thereby contributing to resistance.
The major porins in E. coli are OmpC and OmpF. researchgate.net Loss or downregulation of these porins, particularly OmpF, is a common mechanism of resistance to β-lactam antibiotics. nih.gov This reduction in permeability is often observed in conjunction with the production of β-lactamases, creating a synergistic effect. asm.org The decreased influx of the antibiotic allows the periplasmic β-lactamases to more effectively hydrolyze the drug molecules that do enter, leading to a higher level of resistance than either mechanism would confer alone.
Studies have shown that decreased susceptibility to cefpodoxime in E. coli is frequently associated with the production of a non-ESBL β-lactamase (like TEM-1) combined with alterations in the major outer membrane proteins. nih.govasm.orgasm.orgresearchgate.net In some multidrug-resistant E. coli isolates that are highly resistant to cefpodoxime, variations in the expression of OmpF have been observed. researchgate.net
Genetic Epidemiology of Cefpodoxime Resistance Determinants
The emergence and spread of cefpodoxime resistance are primarily driven by the dissemination of specific genetic determinants, often located on mobile genetic elements. The epidemiology of these determinants is dynamic, with certain genes becoming globally prevalent while others remain confined to specific geographical regions or bacterial lineages.
Extended-spectrum β-lactamases (ESBLs), particularly the CTX-M family, are the most significant contributors to cefpodoxime resistance in Enterobacteriaceae. The global epidemiology of cefpodoxime resistance is largely a reflection of the pandemic spread of the CTX-M-15 enzyme. This gene, often carried on IncF plasmids, has successfully spread to all continents, contributing to high rates of cefpodoxime resistance in both hospital and community settings. For instance, studies have shown a high prevalence of CTX-M-15 in Escherichia coli and Klebsiella pneumoniae isolates from various regions, including North America, Europe, and Asia.
The dissemination of these resistance genes is facilitated by mobile genetic elements such as plasmids and transposons, which can be transferred between different bacteria. This horizontal gene transfer allows for the rapid spread of resistance in diverse environments. For example, the ISEcp1 insertion sequence is frequently found upstream of blaCTX-M genes and is thought to play a crucial role in their mobilization and expression.
In addition to CTX-M enzymes, AmpC β-lactamases also contribute to cefpodoxime resistance. Plasmid-mediated AmpC genes, such as those from the CMY, DHA, and ACT families, have been increasingly reported worldwide. The CMY-2 enzyme, in particular, has a broad geographical distribution and is found in various bacterial species, including Salmonella and E. coli.
The following tables summarize key research findings on the prevalence of cefpodoxime resistance determinants in different bacterial species and geographical locations.
Table 1: Prevalence of CTX-M β-Lactamases in Cefpodoxime-Resistant Escherichia coli
| Region | Study Period | Isolate Source | Prevalence of blaCTX-M | Predominant CTX-M Type | Reference |
| Global (Multiple Countries) | 2010-2012 | Urinary Tract Infections | 85% | CTX-M-15 | |
| Europe | 2007-2014 | Various Clinical Samples | >70% | CTX-M-15 | |
| Southeast Asia | 2013-2015 | Community-Acquired Infections | 60-90% | CTX-M-15, CTX-M-55 |
Table 2: Prevalence of AmpC β-Lactamases in Cefpodoxime-Resistant Enterobacteriaceae
| Bacterial Species | Region | Study Period | Prevalence of Plasmid-Mediated AmpC | Predominant AmpC Type | Reference |
| Klebsiella pneumoniae | North America | 2010-2016 | 5-15% | CMY, DHA | |
| Salmonella enterica | Worldwide | 2005-2015 | 10-30% | CMY-2 | |
| Proteus mirabilis | Europe | 2012-2017 | 2-8% | CMY-2, DHA-1 |
The genetic epidemiology of cefpodoxime resistance is a complex and evolving field. Continuous surveillance is essential to monitor the spread of existing resistance determinants and to detect the emergence of novel resistance mechanisms. Understanding the molecular drivers of resistance is critical for the development of effective strategies to preserve the clinical utility of cefpodoxime and other essential antimicrobial agents.
Structure Activity Relationships Sar and Analog Development of Cefpodoxime Proxetil Isopropylcarbamate
Impact of Proxetil Moiety on Cefpodoxime (B17579) Prodrug Efficacy
The proxetil moiety, chemically known as the 1-(isopropoxycarbonyloxy)ethyl group, is a critical component of the cefpodoxime proxetil prodrug. ebi.ac.uknih.gov Its primary function is to mask the polar carboxyl group of the active cefpodoxime molecule, thereby increasing its lipid solubility and facilitating absorption from the gastrointestinal tract. nih.govdrugbank.comtaylorandfrancis.com After absorption, the proxetil ester is cleaved by esterases in the intestinal wall and plasma to release the active cefpodoxime. ebi.ac.uktaylorandfrancis.comnih.gov
The efficacy of the proxetil moiety is influenced by several factors:
Rate of Hydrolysis: The ester linkage must be stable enough to prevent premature hydrolysis in the acidic environment of the stomach, yet susceptible to enzymatic cleavage in the intestinal wall and blood. lupinepublishers.com The rate of this hydrolysis directly impacts the concentration of active cefpodoxime reaching the systemic circulation. ijcrt.orgresearchgate.net
| Parameter | Impact on Prodrug Efficacy | Reference |
|---|---|---|
| Rate of Hydrolysis | Optimal rate is crucial for balancing stability in the GI tract and efficient release of the active drug. | lupinepublishers.com |
| Stereochemistry | The presence of diastereomers may influence the pharmacokinetic profile due to different rates of hydrolysis and absorption. | taylorandfrancis.com |
| Lipophilicity | Enhanced lipophilicity due to the proxetil moiety improves absorption across the intestinal mucosa. | nih.govdrugbank.com |
Rational Design of Cefpodoxime Proxetil Isopropylcarbamate Analogs
The rational design of new antibacterial agents is a key strategy to overcome challenges such as antibiotic resistance. nih.gov For cefpodoxime proxetil, analog development focuses on modifying the prodrug moiety to improve pharmacokinetic properties or altering the core cephalosporin (B10832234) structure to enhance antibacterial activity or stability against β-lactamases.
The carbamate (B1207046) group is a versatile structural motif in drug design, known for its chemical and proteolytic stability and its ability to penetrate cell membranes. nih.gov In the context of cephalosporin prodrugs, modifications to the carbamate linkage can modulate the prodrug's properties. Varying the substituents on the amino and carboxyl ends of the carbamate can influence its biological and pharmacokinetic characteristics. nih.gov For instance, altering the alkyl or aryl groups attached to the carbamate nitrogen or oxygen can impact the rate of enzymatic cleavage and, consequently, the release profile of the active drug.
The stability and activation of prodrugs like cefpodoxime proxetil are sensitive to the electronic and steric effects of substituents. Studies on similar prodrug systems, such as 4-nitrobenzyl carbamates, have shown that electron-donating groups can accelerate the fragmentation of the prodrug following its activation. rsc.org This suggests that strategic placement of electron-donating substituents on the proxetil moiety could potentially lead to a more rapid and efficient release of cefpodoxime. Conversely, the introduction of bulky substituents may hinder the approach of esterase enzymes, thereby slowing down the activation process. The interplay between these electronic and steric factors is a critical consideration in the design of new analogs with optimized pharmacokinetic profiles.
Structure-Mechanism Correlations for PBP Binding of Cefpodoxime
The bactericidal action of cefpodoxime, like other β-lactam antibiotics, stems from its ability to inhibit bacterial cell wall synthesis. wikipedia.orgtoku-e.compatsnap.com This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. toku-e.comwikipedia.orgoup.com The active metabolite of cefpodoxime preferentially binds to PBP3 in Escherichia coli. drugbank.comnih.gov
The key structural features of cefpodoxime that are crucial for PBP binding include:
The β-Lactam Ring: This strained four-membered ring is highly reactive and mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor. researchgate.net The active site serine of the PBP attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme complex, which inactivates the enzyme. wikipedia.orgoup.com
The C-7 Side Chain: The aminothiazole ring and the methoxyimino group on the C-7 side chain are important for the antibacterial spectrum and affinity for PBPs. These features also confer stability against many common β-lactamases. nih.govpatsnap.com
| Structural Feature | Role in PBP Binding | Reference |
|---|---|---|
| β-Lactam Ring | Forms a covalent bond with the active site serine of PBPs, leading to enzyme inactivation. | wikipedia.orgoup.com |
| C-7 Side Chain | Enhances binding affinity to PBPs and provides stability against β-lactamases. | nih.govpatsnap.com |
| C-3 Side Chain | Influences pharmacokinetic properties and stability. |
Computational Chemistry and Molecular Modeling in Cefpodoxime Proxetil Isopropylcarbamate Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug design and development. nih.govdavidpublisher.com These techniques provide valuable insights into the interactions between a drug molecule and its biological target at the atomic level.
In the context of cefpodoxime proxetil, computational methods can be applied in several ways:
Molecular Docking: This technique can predict the binding orientation and affinity of cefpodoxime and its analogs to the active site of various PBPs. davidpublisher.comrsc.org By understanding these interactions, medicinal chemists can design new analogs with improved binding characteristics. Molecular docking studies have been used to evaluate the binding of various cephalosporins to PBPs and β-lactamases. davidpublisher.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the drug-target complex, revealing information about the stability of the complex and the conformational changes that occur upon binding. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of novel, untested analogs.
These computational approaches, often used in conjunction with experimental data, can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates and providing a deeper understanding of the underlying molecular mechanisms of action. davidpublisher.commdpi.com
Formulation Science and Biopharmaceutical Engineering of Cefpodoxime Proxetil Isopropylcarbamate
Physico-chemical Characterization of Cefpodoxime (B17579) Proxetil in Formulations
The inherent properties of Cefpodoxime Proxetil necessitate comprehensive characterization to guide the development of effective oral delivery systems. Its low water solubility (approximately 400 μg/ml) is a primary determinant of its poor dissolution and subsequent variable absorption. nih.govnih.gov
The dissolution of Cefpodoxime Proxetil is the rate-limiting step for its absorption. rjptonline.org Consequently, numerous strategies have been investigated to enhance both its solubility and dissolution rate. A primary approach is the formation of solid dispersions, where the drug is dispersed in a carrier matrix at a molecular level.
One study explored the use of amorphous solid dispersion (ASD) techniques with various polymers. dergipark.org.tr A formulation containing Cefpodoxime Proxetil, Soluplus®, and Polyvinylpyrrolidone (PVP K30) in a 1:1:1 ratio demonstrated a remarkable 28-fold increase in drug solubility at a pH of 1.2. dergipark.org.tr Other research has successfully utilized carriers like Polyethylene Glycol (PEG) 6000 and PVP K30 in varying drug-to-carrier ratios to create solid dispersions. rjptonline.orgresearchgate.net These studies confirmed that both the nature and the amount of the polymer significantly affect the drug's dissolution rate. rjptonline.org Co-grinding Cefpodoxime Proxetil with superdisintegrants such as Croscarmellose Sodium has also proven effective in enhancing dissolution. rjptonline.org
Another successful strategy involves the preparation of microparticles. By precipitating polymers like methylcellulose (B11928114), sodium alginate, and chitosan (B1678972) onto the surface of Cefpodoxime Proxetil particles using high-speed homogenization, a marked increase in the dissolution rate was achieved. nih.govnih.gov This improvement is attributed to a combination of factors including particle size reduction, altered surface morphology, and the wetting effect of the polymers. nih.govnih.gov
The table below summarizes findings from a study comparing the dissolution of pure Cefpodoxime Proxetil with various solid dispersion and co-grinding formulations.
| Formulation | Drug:Carrier Ratio | Carrier | Maximum Drug Release (%) |
| Pure Drug | - | - | < 50% |
| Solid Dispersion | 1:4 | PVP K30 | > 90% |
| Solid Dispersion | 1:4 | PEG 6000 | ~ 85% |
| Co-ground Mixture | 1:4 | Croscarmellose Sodium | > 95% |
| Co-ground Mixture | 1:4 | Sodium Starch Glycolate | ~ 90% |
Data compiled from studies on solid dispersion and co-grinding techniques. rjptonline.orgresearchgate.net
Reducing the particle size of a drug increases its surface area, which can significantly enhance its dissolution rate according to the Noyes-Whitney equation. njit.edu Micronization is a common particle size engineering technique applied to Cefpodoxime Proxetil. google.com
Studies have shown that the average particle size of the pure drug can be around 5,760 nm. nih.gov Through processes like high-speed homogenization during microparticle formation, this size is drastically reduced. nih.govnih.gov Industrial methods such as fluid energy mills (air-jet mills) are employed to achieve a mean particle size of less than 20-30 microns, with a particle size distribution where at least 90% of particles are below 50-75 microns. google.comgoogle.com This process can increase the specific surface area to over 3.0 m²/g, contributing to improved dissolution characteristics. google.comgoogle.com
Advanced techniques like the Aerosol Solvent Extraction System (ASES) using supercritical CO₂ have been used to produce even finer particles. nih.gov This method can generate primary particles of approximately 0.1-0.2 μm, which demonstrate rapid dissolution, with almost 90% of the drug dissolving within 10 minutes. nih.gov
| Parameter | Unprocessed Cefpodoxime Proxetil | Micronized Cefpodoxime Proxetil |
| Mean Particle Size | ~5,760 nm | < 20 µm |
| Particle Size Distribution | N/A | 90% < 50 µm |
| Specific Surface Area | < 1.3 m²/g | > 3.0 m²/g |
Typical specifications for micronized Cefpodoxime Proxetil used in oral formulations. nih.govgoogle.comgoogle.com
The wettability of a drug powder is crucial for its dissolution in an aqueous medium. Cefpodoxime Proxetil is hydrophobic, leading to poor wettability. nih.govijddr.in Enhancing wettability is a key mechanism by which formulation strategies improve dissolution. The use of hydrophilic polymers in solid dispersions and microparticles creates a hydrophilic surface on the drug particles, reducing the interfacial tension between the drug and the dissolution medium. nih.govnih.govdergipark.org.tr The improved dissolution observed in these formulations is partly attributed to this enhanced wetting effect. nih.gov Furthermore, the adsorption of surfactants onto the drug's surface can also significantly improve its wettability. google.com
Solid State Properties and Polymorphism in Cefpodoxime Proxetil
The solid-state properties of an active pharmaceutical ingredient, including its crystallinity and polymorphism, can have a profound impact on its stability, solubility, and bioavailability. google.com Cefpodoxime Proxetil is known to exist in both crystalline and amorphous forms. google.com
The amorphous form of a drug typically exhibits higher solubility and a faster dissolution rate compared to its crystalline counterpart due to the lower energy required to break the non-existent crystal lattice. dergipark.org.trgoogle.com Several formulation strategies for Cefpodoxime Proxetil, such as the creation of solid dispersions and co-grinding mixtures, result in the conversion of the drug from a crystalline to an amorphous state. rjptonline.orgdergipark.org.tr This transformation is a key factor in the observed enhancement of dissolution. rjptonline.org Analytical techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) are used to confirm the amorphous nature of the drug within these formulations. rjptonline.orgdergipark.org.trresearchgate.net
Development of Oral Pharmaceutical Formulations
The primary goal in formulating Cefpodoxime Proxetil is to develop a dosage form that overcomes its solubility challenges to ensure reliable drug release and absorption. Dispersible tablets and oral suspensions are particularly suitable dosage forms, especially for pediatric and geriatric patients who may have difficulty swallowing conventional tablets. ijddr.inresearchgate.net
Dispersible tablets are designed to disintegrate rapidly in water to form a stabilized suspension for administration. ijddr.inrjptonline.org The formulation of Cefpodoxime Proxetil dispersible tablets typically involves the use of superdisintegrants, which facilitate rapid tablet breakup. rjptonline.org Commonly used superdisintegrants include Croscarmellose Sodium (CCS), Sodium Starch Glycolate (SSG), and Crospovidone. rjptonline.org
Research has shown that the type and concentration of the superdisintegrant are critical. In one study, a formulation using Crospovidone achieved a disintegration time of 20 seconds and released 99.98% of the drug within 55 minutes. researchgate.net Another study found that a formulation containing CCS as the superdisintegrant provided the best results, with 99.6% drug release within 30 minutes. rjptonline.org These tablets are often prepared using direct compression or granulation techniques. ijddr.inresearchgate.net
Oral suspensions are another common dosage form. The formulation of a stable and effective oral suspension requires careful selection of excipients, including suspending agents, wetting agents, and often taste-masking agents due to the bitter taste of Cefpodoxime Proxetil. google.compharmtech.com Wet granulation is a technique used in preparing powders for suspension, where the drug is dissolved with a surfactant in a solvent and then granulated with diluents and disintegrants to ensure rapid and uniform dispersion upon reconstitution. google.com
| Formulation (Trial) | Superdisintegrant | Disintegration Time (sec) | Drug Release in 30 min (%) |
| F1 | SSG (1%) | > 60 | ~92 |
| F3 | CCS (3%) | ~ 40 | ~98 |
| F5 | CCS (5%) | < 30 | 99.6 |
| F6 | Crospovidone (5%) | < 30 | > 99 |
Comparative data from a study on Cefpodoxime Proxetil dispersible tablets. rjptonline.org
Role of Excipients in Formulation Performance
There is no available scientific literature detailing the role of specific excipients such as superdisintegrants or suspending agents in the formulation performance of Cefpodoxime Proxetil Isopropylcarbamate. Research in this area has concentrated on the parent drug, Cefpodoxime Proxetil, for which various excipients have been evaluated to improve its challenging solubility and dissolution characteristics. ijddr.inresearchgate.netrjptonline.org
Gel Formation Tendency in Aqueous Media and Mitigation Strategies
The phenomenon of gel formation is a well-documented characteristic of Cefpodoxime Proxetil, particularly in aqueous and acidic conditions, which adversely affects its dissolution and absorption. google.comnih.gov However, there are no studies specifically investigating whether Cefpodoxime Proxetil Isopropylcarbamate exhibits a similar gel-forming tendency or what strategies might be employed to mitigate it. Mitigation strategies documented in the literature, such as the use of specific polymers or micronization, are in the context of Cefpodoxime Proxetil formulations. google.comnih.gov
Stability Studies of Cefpodoxime Proxetil Isopropylcarbamate Formulations (Chemical and Physical)
Specific chemical and physical stability studies for formulations of Cefpodoxime Proxetil Isopropylcarbamate have not been published. Stability research has focused on the degradation pathways and stability profiles of Cefpodoxime Proxetil under various conditions, often leading to the formation of different impurities. lupinepublishers.comavensonline.orgderpharmachemica.com While "Cefpodoxime Proxetil Isopropylcarbamate" is identified as an impurity, dedicated stability studies on this specific compound are not available.
Analytical Methodologies for Cefpodoxime Proxetil Isopropylcarbamate
Chromatographic Techniques for Purity and Quantification
Chromatographic methods are the cornerstone for the analysis of Cefpodoxime (B17579) Proxetil and its impurities, providing the necessary resolution to separate structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is the most widely used technique for the purity and quantification of Cefpodoxime Proxetil. Stability-indicating HPLC methods are specifically developed to separate the active pharmaceutical ingredient (API) from all potential degradation products and process-related impurities, including Cefpodoxime Proxetil Isopropylcarbamate. akjournals.comnih.gov
Method development involves a systematic approach to optimize various chromatographic parameters to achieve adequate separation. Key considerations include the choice of a stationary phase (typically a C18 column), the composition of the mobile phase (often a mixture of a buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the detector wavelength. akjournals.comlupinepublishers.com Validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is accurate, precise, linear, robust, and specific. akjournals.com
Several studies have focused on developing HPLC methods capable of separating Cefpodoxime Proxetil from a multitude of impurities. For instance, liquid chromatography coupled with mass spectrometry (LC-MS) has been employed to identify and characterize unknown process impurities and degradation products. nih.govnih.gov In one such study, a total of 15 impurities were characterized in commercial samples, which included both known and previously unidentified compounds. nih.govnih.gov The separation was achieved on a C18 column using a mobile phase consisting of formic acid, methanol, and water. nih.govnih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) | Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 µm) | Kromasil 100-5 C18 (150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 50 mM Ammonium Acetate pH 6.0 (45:55 v/v) | Acetonitrile : 50 mM Potassium Dihydrogen Phosphate Buffer pH 3.0 (70:30 v/v) | Gradient of Formic Acid-Methanol-Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 254 nm | UV at 228 nm | UV at 254 nm |
| Reference | akjournals.com | nih.gov | lupinepublishers.com |
High-Performance Thin Layer Chromatography (HPTLC) Applications
High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification and purity assessment of Cefpodoxime Proxetil. This technique is particularly useful for routine analysis and can effectively separate the main compound from its degradation products.
A typical HPTLC method involves applying the sample as a narrow band onto a pre-coated silica (B1680970) gel 60F₂₅₄ plate (the stationary phase). The plate is then developed in a chamber containing a suitable mobile phase, which is often a mixture of solvents like chloroform, methanol, and toluene. After development, the separated spots are visualized under UV light, and densitometric scanning is used for quantification.
Validation studies have demonstrated that HPTLC methods for Cefpodoxime Proxetil are linear, accurate, precise, and specific. The method's ability to resolve the pure drug from its degradation products makes it a valuable stability-indicating technique.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | Precoated Silica Gel 60F₂₅₄ | HPTLC aluminum plates precoated with silica gel 60 RP-18 F₂₅₄ |
| Mobile Phase | Chloroform : Methanol : Toluene (4:2:4 v/v/v) | Toluene : Methanol : Chloroform (4:2:4 v/v) |
| Detection Wavelength | 289.0 nm | 289 nm |
| Linearity Range | 100 to 700 ng/spot | 100–600 ng per spot |
| R_f Value | Not Specified | 0.55 ± 0.02 |
| Reference | japsonline.com | researchgate.net |
Gas Chromatography (GC) for Specific Analytes
Gas Chromatography (GC) is generally not suitable for the direct analysis of Cefpodoxime Proxetil or its non-volatile impurities due to their high molecular weight and thermal instability. However, GC plays a crucial role in controlling the quality of the drug substance by analyzing specific volatile and semi-volatile analytes.
The primary applications of GC in this context include:
Residual Solvent Analysis: Pharmaceutical manufacturing processes often use organic solvents, which must be removed from the final product to levels below established safety limits. Headspace GC (HS-GC) is the standard technique for quantifying residual solvents such as methanol, acetone, and others in the Cefpodoxime Proxetil drug substance. ingentaconnect.com
Analysis of Synthesis Intermediates: GC can be used to monitor the synthesis of key volatile intermediates used in the production of Cefpodoxime Proxetil. For instance, GC-MS has been used for the qualitative and quantitative analysis of intermediates like 1-chloroethyl isopropyl carbonate and 1-iodoethyl isopropyl carbonate, ensuring their quality before they are used in subsequent reaction steps. researchgate.net
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for both the quantification of the bulk drug and the structural confirmation of the molecule and its related impurities.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Visible spectrophotometry is a simple, rapid, and economical method for the quantitative estimation of Cefpodoxime Proxetil in bulk and pharmaceutical dosage forms. The method is based on the principle that the drug absorbs UV radiation at a specific wavelength, and the absorbance is directly proportional to the concentration (Beer's Law).
For analysis, a solution of the drug is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorbance (λ_max). Several methods have been developed using different solvents, resulting in slightly different λ_max values. While this technique is excellent for assaying the pure drug, it lacks the specificity to distinguish between Cefpodoxime Proxetil and its impurities, like Cefpodoxime Proxetil Isopropylcarbamate, without prior separation. Therefore, it is typically used for the quantification of the bulk drug or in dissolution studies, rather than for purity analysis.
| Solvent | λ_max (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|
| Methanol | 235 | 10-50 | |
| NaH₂PO₄ buffer pH 6.7 | 260.8 | 10-70 | |
| Methanol | 273.2 (Isoabsorptive point with Ofloxacin) | 2-14 | japsonline.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique used for the structural elucidation and confirmation of the identity of Cefpodoxime Proxetil and its related compounds. The IR spectrum provides a unique "fingerprint" of a molecule by measuring the absorption of infrared radiation by its chemical bonds. Specific functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the spectrum.
For Cefpodoxime Proxetil Isopropylcarbamate, IR spectroscopy can confirm the presence of key functional groups, including:
β-Lactam ring: A characteristic C=O stretching vibration typically appears at a high wavenumber (around 1750-1780 cm⁻¹).
Ester and Carbamate (B1207046) groups: Strong C=O stretching absorptions are expected between 1700-1760 cm⁻¹.
Amide group: C=O stretching (Amide I band) around 1650-1680 cm⁻¹ and N-H bending (Amide II band) around 1550 cm⁻¹.
C-O and C-N bonds: Stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).
Thiazole (B1198619) ring: C=N and C=C stretching vibrations.
Reference spectra, such as those available in the Japanese Pharmacopoeia, are used for comparison to confirm the identity of the substance. FTIR studies are also employed to investigate potential interactions between the drug and excipients in pharmaceutical formulations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation of chemical compounds. In the context of Cefpodoxime Proxetil Isopropylcarbamate, NMR provides detailed information about the atomic arrangement within the molecule, confirming its identity and structure. High-resolution solid-state NMR spectroscopy, in particular, can offer insights into the local electronic structure and symmetries. scispace.comresearchgate.net
The analysis involves placing the compound in a strong magnetic field and irradiating it with radiofrequency waves, which causes specific atomic nuclei to resonate. nih.gov The resulting NMR spectrum displays signals (resonances) at different frequencies, known as chemical shifts, which correspond to the unique chemical environment of each nucleus. nih.gov For Cefpodoxime Proxetil Isopropylcarbamate, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed.
¹H NMR spectroscopy helps in identifying the number and types of protons in the molecule. The integration of the signals provides the ratio of protons, while the splitting patterns (multiplicity) reveal information about adjacent protons. For Cefpodoxime Proxetil Isopropylcarbamate, specific signals would correspond to the protons on the aminothiazole ring, the β-lactam ring, the dihydrothiazine ring, the proxetil ester group, and the newly introduced isopropylcarbamate moiety. scispace.com
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environments. Studies on the parent compound, Cefpodoxime Proxetil, have utilized techniques like two-dimensional phase-adjusted spinning sideband (2D-PASS) MAS-NMR to measure chemical shift anisotropy (CSA) tensors, which provide detailed structural information. researchgate.net Similar techniques would be applied to confirm the structure of the isopropylcarbamate derivative. The Japanese Pharmacopoeia lists ¹H NMR as a method for the identification of Cefpodoxime Proxetil, using tetramethylsilane (B1202638) as an internal reference standard. researchgate.net
| NMR Technique | Information Obtained | Application to Cefpodoxime Proxetil Isopropylcarbamate |
|---|---|---|
| ¹H NMR | Number of protons, chemical environment, neighboring protons (coupling) | Confirms presence and structure of the isopropylcarbamate group through characteristic proton signals. |
| ¹³C NMR | Carbon skeleton, number and type of carbon atoms | Verifies the complete carbon framework, including the additional carbons from the isopropylcarbamate moiety. |
| 2D NMR (e.g., COSY, HMQC) | Correlation between protons and carbons, connectivity | Elucidates the precise connectivity of atoms, confirming the attachment point of the isopropylcarbamate group. |
| Solid-State NMR | Local electronic structure, molecular dynamics, chemical shift anisotropy (CSA) | Provides detailed structural information on the molecule in its solid form. scispace.comresearchgate.net |
Mass Spectrometry (MS) and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of Cefpodoxime Proxetil Isopropylcarbamate. It is frequently coupled with liquid chromatography (LC-MS) for the separation and identification of impurities from the main compound. nih.govnih.gov The most common ionization technique used for this class of compounds is Electrospray Ionization (ESI), typically operated in positive ion mode. nih.govlupinepublishers.com
In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion ([M+H]⁺) is measured, which confirms the molecular weight. For Cefpodoxime Proxetil Isopropylcarbamate, with a molecular formula of C25H33N5O11S2, the expected molecular weight is approximately 643.69 g/mol . pharmaffiliates.com
Further structural information is obtained through tandem mass spectrometry (MS/MS or MSⁿ), where the molecular ion is fragmented, and the m/z ratios of the resulting fragment ions are analyzed. nih.govlupinepublishers.com The fragmentation pattern is characteristic of the molecule's structure. The fragmentation of the parent Cefpodoxime Proxetil molecule involves cleavages at the ester side chain, the β-lactam ring, and the dihydrothiazine ring. nih.govresearchgate.neticm.edu.pl
The presence of the isopropylcarbamate group on Cefpodoxime Proxetil Isopropylcarbamate would lead to a distinct fragmentation pattern. The analysis would show the characteristic loss of the isopropylcarbamate moiety or its fragments, in addition to the fragmentation pattern observed for the core Cefpodoxime Proxetil structure. By comparing the fragmentation pattern of the impurity with that of the parent drug, its structure can be deduced. nih.govnih.gov
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺ for analysis. nih.govlupinepublishers.com |
| Ion Spray Voltage | ~5500 V | Facilitates the ionization process. nih.govlupinepublishers.com |
| Temperature (TEM) | ~500.0 °C | Aids in desolvation of the ions. nih.govlupinepublishers.com |
| Collision Energy (CE) | ~40 V | Induces fragmentation of the molecular ion in MS/MS experiments. nih.govlupinepublishers.com |
| Scan Range | m/z 50 to m/z 1200 | Covers the expected mass range for the parent molecule and its fragments. nih.govlupinepublishers.com |
Impurity Profiling and Identification in Cefpodoxime Proxetil Isopropylcarbamate
Impurity profiling is the process of detecting, identifying, and quantifying impurities present in a drug substance. For Cefpodoxime Proxetil, this is a critical aspect of quality control to ensure the safety and efficacy of the final product. nih.goviajps.com The International Council for Harmonisation (ICH) guidelines require that all impurities above a certain threshold be identified. lupinepublishers.comlupinepublishers.com Cefpodoxime Proxetil Isopropylcarbamate is one such impurity that needs to be monitored.
The primary technique for impurity profiling of Cefpodoxime Proxetil is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS). nih.gov This LC-MS/MS approach allows for the separation of various impurities from the active pharmaceutical ingredient (API) and their subsequent identification based on retention time, UV spectra, and mass spectral data. nih.govnih.gov
Systematic studies on commercial Cefpodoxime Proxetil samples have identified numerous impurities. In one such study, 15 impurities were characterized, including both known impurities listed in pharmacopoeias and newly discovered ones. nih.govlupinepublishers.com These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). nih.goviajps.com
Reference Standards and Certified Impurities
The accurate identification and quantification of impurities rely heavily on the use of reference standards (RS). A reference standard is a highly purified compound that is used as a benchmark for comparison. For known impurities of Cefpodoxime Proxetil, certified reference standards are available from pharmacopoeial bodies like the European Directorate for the Quality of Medicines (EDQM). nih.govresearchgate.net
Cefpodoxime Proxetil Isopropylcarbamate is identified as "Cefpodoxime Proxetil - Impurity K" by some suppliers of pharmaceutical reference standards. pharmaffiliates.com The availability of a certified reference standard for this specific impurity allows for its unambiguous identification in chromatographic analyses by comparing its retention time and spectral data with that of the standard. It is also essential for the validation of the analytical method used for its quantification.
| Impurity Name | Common Designation | Source | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Cefpodoxime Proxetil Isopropylcarbamate | Impurity K | Process-Related | C25H33N5O11S2 | 643.69 pharmaffiliates.com |
| Cefpodoxime Acid | Impurity A | Process/Degradation | C15H17N5O6S2 | 427.5 synzeal.com |
| Cefpodoxime Proxetil Δ²-Isomer | Impurity D | Process/Degradation | C21H27N5O9S2 | 557.60 pharmaffiliates.com |
| N-acetylcefpodoxime proxetil | Impurity G | Process-Related | C23H29N5O10S2 | 599.63 pharmaffiliates.com |
Degradation Product Analysis
To understand the stability of a drug substance and to identify potential degradation products, forced degradation or stress testing studies are performed. scispace.com These studies involve subjecting the drug substance to harsh conditions to accelerate its decomposition. According to ICH guidelines, stress testing should include exposure to acid, base, oxidation, heat, and light. scispace.com
For Cefpodoxime Proxetil, forced degradation studies have been conducted under various conditions:
Acidic and Alkaline Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) to assess susceptibility to hydrolysis. lupinepublishers.comresearchgate.net
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (H₂O₂). nih.govscispace.com
Thermal Stress: Heating the substance, for instance, in a 60°C water bath or a dry oven. nih.govlupinepublishers.com
Photolytic Stress: Exposing the substance to UV light (e.g., at 254 nm). nih.govscispace.com
The resulting mixtures are then analyzed, typically by HPLC, to separate and identify the degradation products. scispace.com These studies help to distinguish degradation products from process-related impurities. For example, analysis of Cefpodoxime Proxetil after stress testing revealed that certain impurities increased significantly under high-temperature and water bath conditions, indicating they are degradation products. nih.gov
Validation of Analytical Methods According to ICH Guidelines
Any analytical method developed for the quantification of Cefpodoxime Proxetil Isopropylcarbamate must be validated to ensure its reliability, accuracy, and precision. The validation is performed according to the guidelines set by the International Council for Harmonisation (ICH), specifically guideline Q2(R2). nih.goveuropa.eu The validation process assesses several key performance characteristics:
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. scispace.com This is often demonstrated through forced degradation studies, where the method must be able to resolve the main compound from all resulting degradation peaks. scispace.com
Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. impactfactor.orgnih.gov This is determined by analyzing a series of standards at different concentrations and performing linear regression analysis. scispace.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. impactfactor.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity standard is added to a sample and the percentage recovery is calculated. impactfactor.orgresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. researchgate.net
Intermediate Precision (Inter-day precision): Expresses within-laboratory variations, such as on different days, or with different analysts or equipment. nih.govimpactfactor.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scispace.comresearchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.comresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). scispace.comnih.gov This provides an indication of its reliability during normal usage. scispace.com
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of results to the true value. | Recovery within 98-102%. |
| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%. ijpbs.com |
| Specificity | Ability to measure the analyte in the presence of other components. | Peak purity and resolution from other peaks > 2. scispace.com |
| Linearity | Proportionality of results to concentration. | Correlation coefficient (R²) ≥ 0.999. impactfactor.org |
| Robustness | Resistance to small changes in method parameters. | RSD of results should remain within acceptable limits. |
| LOD & LOQ | Lowest concentration detectable & quantifiable. | Determined by signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ). |
Preclinical Pharmacokinetic and Pharmacodynamic Investigations of Cefpodoxime Proxetil Isopropylcarbamate Non Human Models
Absorption Characteristics in Animal Models
Cefpodoxime (B17579) proxetil is a prodrug designed for enhanced oral absorption, which is then hydrolyzed by esterases in the intestinal wall to its active form, cefpodoxime. nih.govfrontiersin.orgnih.gov Studies in animal models, primarily dogs and rats, have been crucial in elucidating its absorption profile.
In Beagle dogs, the oral bioavailability of cefpodoxime proxetil has been reported to be approximately 63.1% when administered in a fasted state. dechra-us.com The time to reach maximum plasma concentration (Tmax) in dogs has been observed to be around 2 to 3.5 hours. frontiersin.orgnih.govresearchgate.net Pharmacokinetic studies in rats have also demonstrated absorption following oral administration, with Tmax values ranging from approximately 2.3 to 3.5 hours. frontiersin.orgnih.gov
| Animal Model | Bioavailability (%) | Tmax (hours) | Reference |
|---|---|---|---|
| Beagle Dogs | 63.1 ± 5.3 | 2.0 - 3.5 | frontiersin.orgnih.govdechra-us.comresearchgate.net |
| Rats | Data Not Available | 2.3 - 3.5 | frontiersin.orgnih.gov |
Factors Influencing Oral Absorption
Several factors have been shown to influence the oral absorption of cefpodoxime proxetil in preclinical models. The dissolution of the compound is pH-dependent. nih.gov Co-administration with food has been found to enhance absorption. nih.govnih.gov Conversely, increasing the gastric pH through the use of antacids or H2-receptor antagonists can lead to reduced absorption. nih.govnih.gov The physical form of the drug, such as tablet versus oral solution, can also impact bioavailability, with solutions sometimes demonstrating higher relative bioavailability. nih.gov The low water solubility and potential for gelation in acidic environments are also recognized as factors that can limit oral bioavailability. nih.gov
Distribution Studies in Tissues and Body Fluids (Non-Human)
Following absorption and conversion to cefpodoxime, the drug distributes into various tissues and body fluids. In dogs, cefpodoxime has an apparent volume of distribution of approximately 151 mL/kg. dechra-us.comnih.gov
Studies utilizing microdialysis in dogs have shown that cefpodoxime readily distributes to the skin, with free drug concentrations in subcutaneous fluid reaching levels effective against common skin pathogens. researchgate.netbohrium.comnih.gov The tissue concentration of protein-unbound cefpodoxime has been found to be similar to the protein-unbound plasma concentration. nih.govavma.org In rats, cefpodoxime has been shown to penetrate lung tissue. researchgate.net Plasma protein binding of cefpodoxime varies between species, with reported values of approximately 82.6% in dogs and lower in humans (18% to 23%). nih.govnih.govavma.org This difference in protein binding is a critical consideration when extrapolating preclinical data.
| Animal Model | Volume of Distribution (Vd) | Plasma Protein Binding (%) | Key Tissue Penetration Sites | Reference |
|---|---|---|---|---|
| Beagle Dogs | 151 ± 27 mL/kg | 82.6 | Skin (Subcutaneous Fluid) | dechra-us.comnih.govnih.govavma.org |
| Rats | Data Not Available | ~38 | Lung, Heart, Liver, Kidney, Spleen | researchgate.netresearchgate.net |
Metabolism of Cefpodoxime Proxetil Isopropylcarbamate in Preclinical Species
The primary metabolic pathway for cefpodoxime proxetil is its conversion to the active metabolite, cefpodoxime. dechra-us.comnih.gov This process is not believed to involve significant metabolism by the cytochrome P450 system.
De-esterification and Subsequent Biotransformations
Cefpodoxime proxetil is a prodrug that is de-esterified in vivo, primarily in the intestinal epithelium, to release cefpodoxime. dechra-us.combohrium.com In vitro studies using rat serum, liver, and intestinal S9 fractions have demonstrated a complete and rapid conversion of cefpodoxime proxetil to cefpodoxime. nih.gov Once in the systemic circulation, cefpodoxime undergoes minimal further metabolism. researchgate.netnih.gov The portion of the drug that is not absorbed is degraded in the gastrointestinal tract and eliminated in the feces. nih.gov
Excretion Pathways in Animal Models
The primary route of elimination for the active metabolite, cefpodoxime, is renal excretion. researchgate.netbohrium.comnih.gov In dogs, a significant portion of the administered dose is excreted unchanged in the urine. bohrium.com Studies have reported cumulative urinary recovery rates as high as 72.2% to 95.8% in this species. researchgate.net This high concentration in the urine suggests its utility for treating urinary tract infections. researchgate.netbohrium.comnih.gov The elimination half-life in dogs has been reported to be approximately 5-6 hours after oral administration. dechra-us.com In diabetic rats, an augmented clearance of cefpodoxime was observed, suggesting that physiological conditions affecting renal function can alter the drug's excretion. nih.govspringermedicine.comnih.gov
| Animal Model | Primary Excretion Route | Elimination Half-life (t1/2) | Urinary Recovery (% of dose) | Reference |
|---|---|---|---|---|
| Beagle Dogs | Renal (Urine) | ~5-6 hours | 72.2 - 95.8 | dechra-us.comresearchgate.netbohrium.comnih.gov |
| Rats | Renal (Urine) | Data Not Available | Data Not Available | nih.govspringermedicine.comnih.gov |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Studies
Preclinical PK/PD modeling is essential for optimizing dosing regimens and predicting efficacy. catapult.org.uknovartis.com For beta-lactam antibiotics like cefpodoxime, the key PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen (%fT > MIC). bohrium.comnih.gov
In studies with dogs, PK/PD indices indicated that standard doses could provide good therapeutic outcomes for skin infections caused by bacteria with an MIC up to 0.5 μg/mL. researchgate.netbohrium.comnih.gov For pathogens with higher MICs, higher or more frequent dosing may be necessary. researchgate.netbohrium.comnih.gov Such modeling helps in establishing effective dosing strategies before moving to clinical trials. catapult.org.uk The combination of cefpodoxime proxetil with other agents, such as β-lactamase inhibitors, has also been evaluated using preclinical PK/PD models to predict efficacy against resistant bacteria. nih.gov
Correlation of In Vitro Activity with In Vivo Efficacy in Animal Infection Models
Cefpodoxime Proxetil, an orally administered prodrug, is rapidly hydrolyzed by esterases in the intestinal wall and blood to its active metabolite, cefpodoxime. The preclinical assessment of this compound has demonstrated a strong correlation between its in vitro antibacterial activity and its in vivo efficacy in various animal infection models.
The in vitro potency of cefpodoxime is measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Studies have shown cefpodoxime possesses a broad spectrum of activity against common respiratory and urinary tract pathogens. For instance, the MIC50 (the concentration required to inhibit 50% of isolates) for cefpodoxime is 0.04 mg/L against H. influenzae (including β-lactamase producing strains), 0.05 mg/L for β-hemolytic streptococci, and 0.002 mg/L for S. pneumoniae. nih.gov Against Enterobacteriaceae, MIC50 values typically range from 0.02 mg/L to 5 mg/L. nih.gov
This potent in vitro activity has been shown to translate directly to effectiveness in animal models of infection. In murine models, the oral administration of cefpodoxime proxetil has proven effective in treating systemic infections (septicemia) and localized infections like pneumonia.
Septicemia Models: In experimental septicemia in mice caused by various streptococci, cefpodoxime proxetil was found to be significantly more effective than the comparator agent, cefaclor (B193732). nih.gov A similar advantage was observed in septicemia models caused by various Enterobacteriaceae. nih.gov However, in the case of experimental staphylococcus infections, cefaclor was more effective. nih.gov This highlights that the correlation between in vitro and in vivo results is pathogen-dependent.
Pneumonia Models: In a mouse model of pneumonia induced by K. pneumoniae, treatment with cefpodoxime proxetil resulted in a sharp decrease in the bacterial load in the lungs. nih.gov A study showed that six days after the induction of the infection, 60% of the animals treated with cefpodoxime proxetil had sterile lungs, compared to only 25% of those treated with amoxicillin. nih.gov
The combination of cefpodoxime proxetil with the β-lactamase inhibitor prodrug ETX0282 has also demonstrated robust in vivo efficacy in a murine neutropenic thigh infection model against cefpodoxime-resistant strains, further underscoring the translation of in vitro synergy to in vivo outcomes.
The following table summarizes the comparative efficacy of Cefpodoxime Proxetil in different animal models as presented in the research findings.
| Animal Model | Infection Type | Pathogen | Comparator Agent | Outcome | Reference |
| Mouse | Septicemia | Streptococci | Cefaclor | Cefpodoxime Proxetil more effective | nih.gov |
| Mouse | Septicemia | Enterobacteria | Cefaclor | Cefpodoxime Proxetil more effective | nih.gov |
| Mouse | Septicemia | Staphylococcus | Cefaclor | Cefaclor more effective | nih.gov |
| Mouse | Pneumonia | K. pneumoniae | Amoxicillin | 60% sterile lungs with Cefpodoxime Proxetil vs. 25% with Amoxicillin | nih.gov |
Drug-Drug Interaction Studies (Mechanistic Basis in Non-Human Systems)
Preclinical studies in non-human systems have been crucial in elucidating the mechanistic basis of potential drug-drug interactions with cefpodoxime proxetil. These interactions primarily occur at the level of absorption and renal excretion.
Interaction with Agents that Increase Gastric pH: The absorption of cefpodoxime proxetil is dependent on the pH of the gastrointestinal tract. The prodrug's dissolution is reduced in a higher pH (less acidic) environment. drugs.com This forms the mechanistic basis for its interaction with agents like antacids and H2-receptor antagonists. In vitro studies have demonstrated that the availability of cefpodoxime proxetil is decreased in the presence of H2 blockers such as ranitidine, famotidine, and cimetidine. nih.gov Spectroscopic analysis suggests that this may be due to the formation of complexes between cefpodoxime proxetil and the H2-receptor antagonists under specific conditions, which could limit the drug's absorption. nih.gov This pH-dependent dissolution is a key factor in predicting interactions in non-human models and is consistent with observations in clinical settings.
Interaction with Probenecid (B1678239): Probenecid is known to interact with numerous β-lactam antibiotics, and its effect on cefpodoxime has been evaluated. The primary mechanism of this interaction is the inhibition of renal excretion. Cefpodoxime is actively secreted by the renal tubules. Probenecid competes with cefpodoxime for this tubular secretion pathway, thereby blocking its excretion and leading to higher and more sustained plasma concentrations of the active drug. droracle.ai While specific mechanistic studies in non-human models for cefpodoxime are not extensively detailed in the provided results, the principle of competitive inhibition of renal tubular secretion by probenecid is a well-established mechanism for β-lactams. For example, a study in rabbits with another cephalosporin (B10832234), cefsulodin, demonstrated that probenecid significantly reduced its tubular secretion. nih.gov This animal model provides a basis for understanding the similar interaction observed with cefpodoxime. The interaction results in an increased area under the curve (AUC) and higher peak plasma levels of cefpodoxime. droracle.ai
The following table summarizes the key drug-drug interactions for Cefpodoxime Proxetil identified in non-human systems and their mechanistic basis.
| Interacting Drug Class | Mechanism of Interaction | Effect on Cefpodoxime | System Studied | Reference |
| Antacids / H2-Receptor Antagonists | pH-dependent reduction in dissolution and absorption; potential complex formation. drugs.comnih.gov | Decreased absorption, leading to lower plasma concentrations. | In Vitro | drugs.comnih.gov |
| Probenecid | Competitive inhibition of active tubular secretion in the kidneys. | Decreased renal excretion, leading to increased plasma concentrations and prolonged half-life. | Inferred from animal models with other cephalosporins and clinical data. droracle.ainih.gov | droracle.ainih.gov |
| Nephrotoxic Drugs | Not specified | Close monitoring of renal function is advised when co-administered. | General Precaution | droracle.ai |
Future Research Directions in Cefpodoxime Proxetil Isopropylcarbamate
Advanced Prodrug Strategies and Novel Chemical Carriers
Cefpodoxime (B17579) Proxetil is itself a prodrug, designed to improve the oral bioavailability of its active form, Cefpodoxime. nih.govnih.gov Future research is geared towards creating even more efficient prodrugs and employing novel chemical carriers to further optimize its pharmacokinetic profile. One promising avenue is the development of "double prodrugs," which involve a two-step activation process. This could involve an initial enzymatic conversion followed by a cyclization-activated release of the active drug, potentially offering more controlled and targeted delivery. mdpi.com
The core objective of these advanced strategies is to enhance properties like solubility and cell membrane penetration. ump.edu.plresearchgate.net By modifying the prodrug moiety, researchers aim to increase the lipophilicity of the molecule, which can lead to better absorption and distribution in the body. nih.gov Conjugate strategies, where the drug is linked to a carrier molecule like a peptide or siderophore, also represent a promising approach to facilitate active transport into bacterial cells, thereby circumventing certain resistance mechanisms. nih.gov
Table 1: Advanced Prodrug Strategies
| Strategy | Objective | Potential Advantage for Cefpodoxime Proxetil |
|---|---|---|
| Double Prodrugs | Multi-step, controlled drug release | Enhanced site-specific activation and reduced systemic exposure. |
| Lipid Conjugation | Increased lipophilicity | Improved oral absorption and penetration into tissues with high lipid content. nih.gov |
| Siderophore Conjugates | Hijacking bacterial iron uptake systems | Overcoming outer membrane permeability barriers in Gram-negative bacteria. nih.gov |
| Peptide Conjugates | Utilizing peptide transporters | Increased uptake into bacterial cells and potential for targeted delivery. nih.gov |
Rational Design of Cefpodoxime Proxetil Derivatives to Overcome Resistance
The primary threat to the efficacy of β-lactam antibiotics, including Cefpodoxime, is the production of β-lactamase enzymes by resistant bacteria. patsnap.com Rational drug design, aided by computational modeling and structure-based techniques, is a key strategy to develop new derivatives that can evade or inhibit these enzymes. researchgate.netresearchgate.net
A significant area of research is the design of dual-targeting inhibitors. These are molecules engineered to inhibit both the primary target of Cefpodoxime (penicillin-binding proteins) and a secondary essential bacterial target, such as DNA gyrase or topoisomerase IV. nih.gov This multi-target approach makes it substantially more difficult for bacteria to develop resistance. researchgate.net
Another critical strategy is the co-administration or covalent linking of Cefpodoxime with a β-lactamase inhibitor. For instance, the combination of an oral prodrug of a third-generation cephalosporin (B10832234) like Cefpodoxime Proxetil with an oral prodrug of a novel β-lactamase inhibitor is currently in clinical development to combat multidrug-resistant Enterobacteriaceae. researchgate.net Future work will focus on designing novel derivatives of Cefpodoxime with intrinsic stability to a broader range of β-lactamases or creating mutual prodrugs that release both Cefpodoxime and an inhibitor upon activation.
Nanotechnology and Advanced Drug Delivery Systems for Cefpodoxime Proxetil
Nanotechnology offers a transformative approach to drug delivery, with the potential to overcome many of the limitations of conventional antibiotic formulations. scielo.brresearchgate.net For a drug like Cefpodoxime Proxetil, which has poor water solubility, nano-drug delivery systems (NDDS) can significantly enhance its bioavailability and therapeutic efficacy. nih.gov
Self-nanoemulsifying drug delivery systems (SNEDDS) have been shown to improve the solubility and permeability of Cefpodoxime Proxetil, leading to a significant increase in its oral bioavailability. nih.gov Research has demonstrated that stable nanoemulsions can be formed, which protect the drug and enhance its absorption. nih.gov Other promising nanocarriers include solid lipid nanoparticles, polymeric nanoparticles, and liposomes. semanticscholar.org These systems can encapsulate the drug, protecting it from degradation, and can be engineered for controlled or targeted release. nih.gov This not only improves the drug's pharmacokinetic profile but also helps in reducing toxicity and overcoming resistance. scielo.br
Table 2: Nanotechnology-Based Delivery Systems for Cefpodoxime Proxetil
| Delivery System | Primary Advantage | Research Finding |
|---|---|---|
| SNEDDS | Enhanced solubility and bioavailability | A 5.36-fold increase in the area under the curve (AUC) was observed for a Cefpodoxime Proxetil-SNEDDS formulation compared to the plain drug. nih.gov |
| Polymeric Microparticles | Improved dissolution rate | Microparticles prepared with polymers like methylcellulose (B11928114) and chitosan (B1678972) showed a marked increase in dissolution due to the wetting effect and micronization of the drug. nih.gov |
| Nanogels | Potential for crossing biological barriers | Nanogels can encapsulate various drug types and their hydrophilic surface can help evade the immune system, prolonging circulation. semanticscholar.org |
| Lipid-Based Systems | Overcoming dissolution rate-limited bioavailability | These systems are prominent for improving the oral bioavailability of BCS Class IV drugs like Cefpodoxime Proxetil. nih.gov |
Development of High-Throughput Screening Methods for Cefpodoxime Proxetil Analogs
The discovery of novel antibiotic candidates is a lengthy and expensive process. High-throughput screening (HTS) has revolutionized this field by enabling the rapid evaluation of vast libraries of chemical compounds to identify new leads. hilarispublisher.comhilarispublisher.com Future research will involve the development and application of specialized HTS assays to screen for analogs of Cefpodoxime Proxetil with superior properties.
These screening campaigns can search for molecules with enhanced activity against resistant strains, improved stability against β-lactamases, or better pharmacokinetic properties. nih.gov The process involves designing robust assays that can measure the desired biological activity, using diverse compound libraries, and employing sensitive detection methods like fluorescence or luminescence. hilarispublisher.com Integrating artificial intelligence and machine learning into HTS can further accelerate the process by predicting the activity of virtual compounds and prioritizing candidates for synthesis and testing. hilarispublisher.com Phenotypic screening, which assesses the effect of compounds on whole bacterial cells in conditions that mimic infection, is another powerful HTS approach to discover novel antibacterial agents. nih.govdovepress.com
Comprehensive Mechanistic Studies of Prodrug Activation and Target Interaction
A deeper understanding of the molecular mechanisms underlying the action of Cefpodoxime Proxetil is crucial for the rational design of improved next-generation drugs. Cefpodoxime Proxetil is a prodrug that is hydrolyzed by esterases in the intestinal wall to release the active drug, Cefpodoxime. nih.govnih.gov Future research should focus on detailed mechanistic studies of this activation process. Investigating the specific enzymes involved and the kinetics of the conversion can provide insights for designing more efficient prodrug moieties. researchgate.net
Furthermore, comprehensive studies on the interaction between the active Cefpodoxime and its targets, the penicillin-binding proteins (PBPs), are essential. patsnap.compatsnap.com While it is known that Cefpodoxime inhibits the transpeptidase activity of PBPs, disrupting bacterial cell wall synthesis, a more detailed structural and kinetic understanding of these interactions is needed. patsnap.com This includes studying how Cefpodoxime binds to different PBPs in various bacterial species and how mutations in PBPs contribute to resistance. Such studies, employing techniques like X-ray crystallography and advanced molecular modeling, will provide a blueprint for designing new cephalosporins that can overcome target-based resistance mechanisms. nih.gov
Q & A
Basic Research Questions
Q. How can chromatographic methods be optimized for quantifying Cefpodoxime Proxetil content in pharmaceutical formulations?
- Methodology : Prepare standard and assay solutions as per USP guidelines, using a reversed-phase HPLC system with a C18 column (250 mm × 4.6 mm, 5 µm). Set the mobile phase to a mixture of phosphate buffer (pH 3.0) and acetonitrile (85:15 v/v) at a flow rate of 1.0 mL/min. Monitor UV detection at 254 nm. Calculate content using peak area ratios relative to the standard .
- Critical Parameters : System suitability requires a resolution >2.0 between Cefpodoxime Proxetil and its isomers, with a tailing factor <2.0 and theoretical plates >2000 .
Q. What safety protocols are essential for handling Cefpodoxime Proxetil in laboratory settings?
- Guidelines : Use NIOSH-certified respirators (N95 or higher), nitrile gloves, and safety goggles to prevent skin/eye contact and inhalation. Conduct experiments in a fume hood with local exhaust ventilation. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at ≤25°C, away from oxidizing agents and moisture .
Q. How do I validate an HPLC method for detecting Cefpodoxime Proxetil and its acid impurity (Cefpodoxime Acid)?
- Validation Criteria : Follow ICH Q2(R1) guidelines. Assess linearity (range: 50–150% of target concentration, R² ≥0.999), precision (%RSD <2.0 for intra/inter-day), and accuracy (recovery 98–102%). Use a Central Composite Design (CCD) to optimize mobile phase composition and column temperature .
Advanced Research Questions
Q. How can discrepancies in isomer ratio measurements during purity analysis be resolved?
- Troubleshooting : If the R-/S-isomer ratio deviates from the USP limit (0.5–0.6), adjust the mobile phase gradient. For example, increase acetonitrile content from 15% to 20% over 20 minutes to enhance resolution. Confirm purity using chiral columns (e.g., Chiralpak IA) and polarimetric detection (specific rotation: +85° to +95°) .
- Root Cause Analysis : Check for residual solvents (e.g., isopropyl alcohol) or degradation products interfering with isomer separation .
Q. What strategies mitigate batch-to-batch variability in impurity profiles during synthesis?
- Quality Control : Implement QbD (Quality by Design) principles to identify critical process parameters (e.g., reaction temperature, catalyst concentration). Use LC-MS to characterize impurities (e.g., isopropylcarbamate derivatives) and establish acceptance thresholds (<0.1% for individual impurities) .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate raw material variability (e.g., solvent purity) with impurity levels .
Q. How should cross-reactivity in immunoassays for Cefpodoxime Proxetil metabolites be addressed?
- Mitigation : Pre-treat biological samples with solid-phase extraction (SPE) using C18 cartridges to remove interferents. Validate assays against spiked plasma samples (0.1–10 µg/mL) and confirm specificity using LC-MS/MS with MRM transitions (m/z 428 → 261 for Cefpodoxime) .
Q. What advanced techniques are recommended for characterizing degradation products under accelerated stability conditions?
- Methodology : Expose Cefpodoxime Proxetil to 40°C/75% RH for 6 months. Analyze degradation products via UPLC-QTOF-MS in positive ionization mode. Identify major degradants (e.g., hydrolyzed β-lactam ring products) using fragmentation patterns and match with databases (e.g., mzCloud) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
